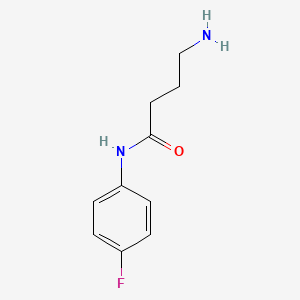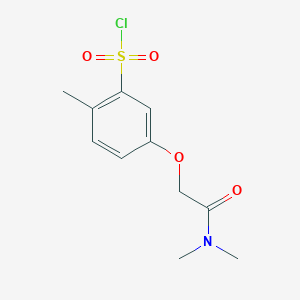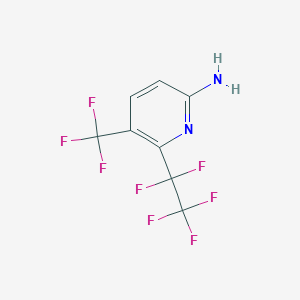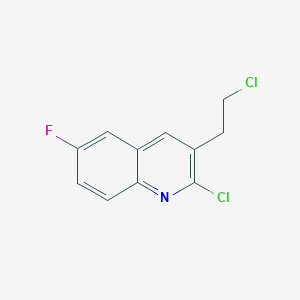
2,2'-Dithiobis(N-phenylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-phenylacetamide) is an organic compound with the molecular formula C16H16N2O2S2 It is characterized by the presence of two phenylacetamide groups linked by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-phenylacetamide) typically involves the reaction of N-phenylacetamide with a disulfide-forming reagent. One common method is the reaction of N-phenylacetamide with sulfur dichloride (S2Cl2) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired disulfide compound.
Industrial Production Methods
Industrial production methods for 2,2’-Dithiobis(N-phenylacetamide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Reaktionstypen
2,2'-Dithiobis(N-phenylacetamid) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Disulfidbrücke kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Disulfidbrücke kann reduziert werden, um Thiole zu bilden.
Substitution: Die Phenylacetamidgruppen können Substitutionsreaktionen mit Elektrophilen oder Nukleophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Es werden Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiole.
Substitution: Verschiedene substituierte Phenylacetamidderivate.
Wissenschaftliche Forschungsanwendungen
2,2'-Dithiobis(N-phenylacetamid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Disulfidbrücken in Peptiden und Proteinen.
Biologie: Die Verbindung wird zur Untersuchung der Redoxbiologie und der Rolle von Disulfidbrücken in der Proteinstruktur und -funktion eingesetzt.
Industrie: Die Verbindung wird bei der Herstellung von Polymeren und anderen Materialien verwendet, die Disulfidverknüpfungen erfordern.
5. Wirkmechanismus
Der Wirkmechanismus von 2,2'-Dithiobis(N-phenylacetamid) beinhaltet die Bildung und Spaltung von Disulfidbrücken. In biologischen Systemen spielen Disulfidbrücken eine entscheidende Rolle bei der Stabilisierung von Proteinstrukturen. Die Verbindung kann mit Thiolgruppen in Proteinen interagieren, was zur Bildung von Disulfidbrücken führt. Diese Wechselwirkung kann die Funktion und Stabilität des Proteins beeinflussen.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-phenylacetamide) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the protein’s function and stability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2'-Dithiobis(N-methylbenzamid): Ähnliche Struktur, jedoch mit Methylgruppen anstelle von Phenylgruppen.
2,2'-Dithiobis(benzothiazol): Enthält einen Benzothiazolring anstelle von Phenylacetamidgruppen.
2,2'-Dithiobis(benzamid): Ähnliche Struktur, jedoch mit Benzamidgruppen anstelle von Phenylacetamidgruppen.
Einzigartigkeit
2,2'-Dithiobis(N-phenylacetamid) ist aufgrund seiner spezifischen Kombination von Phenylacetamidgruppen und einer Disulfidbrücke einzigartig. Diese Struktur verleiht bestimmte chemische Eigenschaften, die sie in verschiedenen Anwendungen nützlich machen, insbesondere bei der Untersuchung der Bildung und Spaltung von Disulfidbrücken in biologischen Systemen.
Eigenschaften
CAS-Nummer |
3095-79-2 |
|---|---|
Molekularformel |
C16H16N2O2S2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-[(2-anilino-2-oxoethyl)disulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H16N2O2S2/c19-15(17-13-7-3-1-4-8-13)11-21-22-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
InChI-Schlüssel |
NDAWAPCWGLWEGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CSSCC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[5-(diaminomethylideneamino)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12120023.png)

![(2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12120054.png)


![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide](/img/structure/B12120077.png)
![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12120086.png)

![N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120110.png)

![Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12120118.png)
